molecular formula C7H8F2O2 B2599424 (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2309431-51-2

(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2599424
CAS No.: 2309431-51-2
M. Wt: 162.136
InChI Key: YYBBGDJIMVLIDH-UHNVWZDZSA-N
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Description

(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid is a sophisticated chiral synthon of significant interest in advanced medicinal chemistry and pharmaceutical development. Its unique structure, incorporating a strained cyclopropane ring, a cyclopropyl substituent, and geminal difluoro motifs, makes it a valuable scaffold for constructing complex bioactive molecules. The strategic incorporation of fluorine atoms is a well-established tactic in drug design, as it can profoundly influence a compound's physicochemical properties, metabolic stability, and membrane permeability . The specific (1S,3R) stereochemistry of this compound is critical for its application in creating single-enantiomer drugs, as chirality often dictates biological activity and potency. This acid functionality serves as a versatile handle for further synthetic transformations, enabling researchers to readily synthesize amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Its primary research value lies in its role as a key intermediate for exploring new chemical space in libraries aimed at high-throughput screening. The gem-difluorocyclopropane fragment is of particular interest for its ability to act as a conformationally restricted bioisostere, potentially mimicking transition states or functional groups like carbonyls or olefins, thereby modulating the interaction with biological targets . While direct biological mechanisms for the standalone compound are not extensively documented, its mechanism of action is defined by its role as a building block; it is designed to be incorporated into larger molecular architectures where it contributes steric rigidity, electronic influence, and enhanced pharmacokinetic properties to the final target molecule. Research efforts are focused on leveraging this compound in the synthesis of potential therapeutics, where the difluorocyclopropane unit could be central to activity in areas such as enzyme inhibition.

Properties

IUPAC Name

(1S,3R)-3-cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4(3-1-2-3)5(7)6(10)11/h3-5H,1-2H2,(H,10,11)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBGDJIMVLIDH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2[C@H](C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.

    Fluorination: The introduction of fluorine atoms is often carried out using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions usually require a non-polar solvent and low temperatures to ensure selectivity and yield.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure or via the hydrolysis of an ester precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Key considerations include the optimization of reaction conditions to maximize yield and minimize by-products, as well as the use of robust catalysts and reagents that can withstand industrial-scale operations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The primary product of such reactions is often a ketone or an aldehyde, depending on the specific conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles such as amines or thiols. The products of these reactions are typically substituted cyclopropane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

    Substitution: Sodium azide in dimethylformamide, elevated temperatures.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.

Biology

This compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature and functional groups allow it to interact specifically with biological macromolecules, making it useful in biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its stability and reactivity profile make it an attractive candidate for the development of therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of fluorinated polymers and other advanced materials. Its incorporation into polymer backbones can impart unique properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and specificity through the formation of strong hydrogen bonds and van der Waals interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three key analogs:

Compound Name Substituents Stability (Half-life) Enzyme Affinity (Ki) pKa Key Applications/Findings
(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid 3-cyclopropyl, 2,2-difluoro Not reported Not reported Not reported Potential enzyme inhibitor (inferred from structural analogs)
DFACC (1-Amino-2,2-difluorocyclopropane-1-carboxylic acid) 1-amino, 2,2-difluoro ~4 min (pH 7, D₂O) Submicromolar 5.88 Slow-dissociating inhibitor of ACC deaminase; decomposes via base catalysis to 3-fluoro-2-oxobut-3-enoic acid
L-CCG III [(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid] 2-aminocarboxymethyl Stable under physiological conditions Not reported Not reported NMDA receptor agonist; used in neuroscience research
(1S)-2,2-Difluorocyclopropane-1-carboxylic acid 2,2-difluoro Not reported Not reported Not reported Intermediate in fluorinated drug synthesis

Key Comparative Insights

The gem-difluoro group in both DFACC and the target compound increases electrophilicity, promoting susceptibility to nucleophilic attack. However, DFACC’s α-amino group lowers its pKa (~5.88), accelerating base-catalyzed decomposition . The absence of this amino group in the target compound may improve stability.

Biological Interactions: DFACC’s submicromolar affinity for ACC deaminase highlights the role of the α-amino group in enzyme inhibition . L-CCG III, with its aminocarboxymethyl side chain, demonstrates how substituent polarity influences biological targets (e.g., NMDA receptors) .

Physicochemical Properties :

  • Fluorine atoms in DFACC and the target compound increase lipophilicity, which may enhance membrane permeability. However, the cyclopropyl group’s rigidity could limit conformational flexibility, affecting solubility .

Biological Activity

(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activity. This compound's molecular formula is C7H8F2O2, and it has a molecular weight of 162.13 g/mol. The presence of difluorocyclopropane moieties contributes to its reactivity and interaction with biological targets, making it a subject of interest in various research fields.

The compound features a cyclopropyl ring and difluorinated carbon atoms, which can influence its chemical reactivity and biological interactions. The unique structure allows for potential applications in drug development and synthesis of biologically active compounds.

PropertyValue
Molecular FormulaC7H8F2O2
Molecular Weight162.13 g/mol
CAS Number2309431-51-2

The biological activity of this compound is hypothesized to stem from its interaction with specific enzymes and receptors. The cyclopropane ring can undergo various chemical transformations, including oxidation and substitution reactions, which may modulate enzymatic functions or receptor activity.

Biological Activity Studies

Recent studies have shown that compounds with similar difluorocyclopropane structures exhibit significant biological activities, including:

  • Antimicrobial Properties : Research indicates that difluorinated cyclopropanes can inhibit bacterial growth by disrupting cellular processes.
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, such as ACC deaminase, which plays a role in amino acid metabolism .
  • Anti-inflammatory Effects : Some studies suggest that compounds within this class may modulate inflammatory responses through interaction with specific signaling pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibition of ACC deaminase by this compound analogs. The findings indicated that these compounds acted as slow-dissociating inhibitors with submicromolar affinity, highlighting their potential as therapeutic agents in metabolic disorders .

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of fluorinated cyclopropanes was evaluated against various bacterial strains. The results demonstrated that these compounds exhibited significant inhibitory effects compared to non-fluorinated counterparts, suggesting enhanced potency due to the fluorine substituents .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparative analysis was conducted:

CompoundBiological ActivityNotes
This compoundEnzyme inhibition; antimicrobialPotential therapeutic applications
1-Amino-2,2-difluorocyclopropane-1-carboxylic acidACC deaminase inhibitorSlow-dissociating with submicromolar affinity
2,2-Difluorocyclopropanecarboxylic acidAntimicrobial; anti-inflammatoryEnhanced reactivity due to fluorination

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